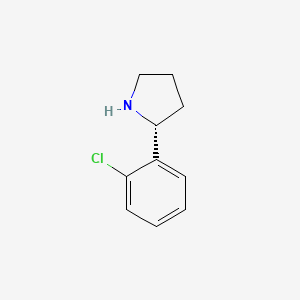
(R)-2-(2-Chlorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Chlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine typically involves the asymmetric addition of azide to meso-anhydrides, promoted by novel sulfamide-substituted Cinchona alkaloid-based catalysts . This method allows for the smooth conversion of glutaric anhydrides to enantioenriched hemi-acyl azides, which can then be transformed into γ-amino acids or γ-lactams.
Industrial Production Methods: Industrial production of ®-2-(2-Chlorophenyl)pyrrolidine may involve large-scale asymmetric synthesis using organocatalytic processes. The use of Cinchona alkaloid-based catalysts is particularly advantageous due to their efficiency and selectivity in producing enantioenriched products.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles to form different functional groups.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azomethine ylides to form spiro-pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include trimethylsilyl azide and organic acid additives.
Cycloaddition Reactions: Azomethine ylides generated in situ from indenoquinoxalinone and sarcosine are used.
Major Products:
γ-Amino Acids and γ-Lactams: These are major products formed from the asymmetric addition of azide to meso-anhydrides.
Spiro-Pyrrolidine Derivatives: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
®-2-(2-Chlorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticonvulsant and analgesic properties.
Pharmacological Studies: The compound is studied for its interaction with neuronal voltage-sensitive sodium and L-type calcium channels, making it a candidate for developing new anticonvulsant drugs.
Chemical Synthesis: It serves as a building block for synthesizing complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects. The compound’s ability to bind to these molecular targets makes it a valuable tool in studying the modulation of ion channels in neurons.
Comparaison Avec Des Composés Similaires
®-2-(4-Chlorophenyl)pyrrolidine: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also contain a chlorophenyl group and exhibit anticonvulsant properties.
Uniqueness: ®-2-(2-Chlorophenyl)pyrrolidine is unique due to its specific interaction with neuronal ion channels and its potential use in developing new pharmacological agents. Its enantioenriched form provides higher selectivity and efficacy in biological systems compared to its racemic counterparts.
Propriétés
IUPAC Name |
(2R)-2-(2-chlorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427992 |
Source


|
| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-58-5 |
Source


|
| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














